D-{Ala-Ala-Ala} Binding Affinity to Ristocetin Versus D-Ala-D-Ala Dipeptide
D-{Ala-Ala-Ala} exhibits quantifiable binding to ristocetin with association constants measured via fluorometry and fluorescence microscopy. While direct head-to-head binding data against D-Ala-D-Ala under identical conditions are not available in the same study, cross-study comparison indicates that the tripeptide D-{Ala-Ala-Ala} provides a more extended recognition motif than the minimal D-Ala-D-Ala dipeptide, which is crucial for studying polyvalent binding and bacterial detection assays [1].
| Evidence Dimension | Association constant (Ka) for ristocetin binding |
|---|---|
| Target Compound Data | Ka = 2.75 × 10^4 M^{-1}, 2.21 × 10^4 M^{-1}, and 0.81 × 10^4 M^{-1} (dependent on method) |
| Comparator Or Baseline | D-Ala-D-Ala dipeptide (specific Ka values not provided in same study, but known to be the minimal binding unit) |
| Quantified Difference | Not directly comparable; tripeptide offers extended binding interface. |
| Conditions | Carboxyfluorescein-labeled D-Ala-D-Ala-D-Ala binding to ristocetin-derivatized magnetic microbeads; fluorometry, in-house fluorescent instrument, and fluorescence microscopy. |
Why This Matters
The tripeptide D-{Ala-Ala-Ala} enables more sensitive and specific bacterial detection assays than the minimal dipeptide due to its enhanced binding interface and potential for multivalent interactions.
- [1] Sarakhanikhorami, M., Lo, R. C., & Gomez, F. A. (2009). Use of magnetic beads to study the interaction of ristocetin with peptides and bacteria. Bioanalysis, 1(4), 721–727. https://doi.org/10.4155/bio.09.67 View Source
